Hbheca

Descripción

Hbheca (CAS No. 7312-10-9) is a brominated aromatic compound with the molecular formula C₉H₅BrO₂S and a molecular weight of 257.10 g/mol. It belongs to the benzo[b]thiophene carboxylic acid family, characterized by a thiophene ring fused to a benzene ring, a carboxylic acid group, and a bromine substituent.

This compound’s synthesis typically involves the reaction of thiophene derivatives with sulfuryl chloride (SO₂Cl₂) under controlled reflux conditions, followed by purification via silica gel chromatography. Its stability under ambient conditions and solubility in polar organic solvents (e.g., methanol, ethanol) facilitate its use in catalytic and synthetic applications .

Propiedades

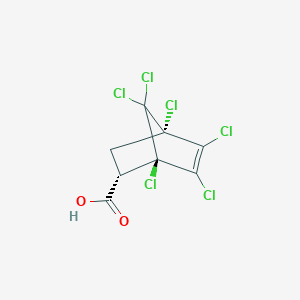

Número CAS |

115565-70-3 |

|---|---|

Fórmula molecular |

C8H4Cl6O2 |

Peso molecular |

344.8 g/mol |

Nombre IUPAC |

(1R,2S,4S)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid |

InChI |

InChI=1S/C8H4Cl6O2/c9-3-4(10)7(12)2(5(15)16)1-6(3,11)8(7,13)14/h2H,1H2,(H,15,16)/t2-,6-,7+/m0/s1 |

Clave InChI |

UZNJCXPVWJLOQY-CFHWFIACSA-N |

SMILES |

C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)O |

SMILES isomérico |

C1[C@H]([C@]2(C(=C([C@@]1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)O |

SMILES canónico |

C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)O |

Sinónimos |

1,4,5,6,7,7-hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid HBHECA |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid is typically synthesized through the Diels-Alder reaction of hexachlorocyclopentadiene with maleic anhydride, followed by hydrolysis of the resulting anhydride . The reaction conditions often involve elevated temperatures and the use of solvents such as xylene to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of reactants and efficient heat management to ensure high yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form chlorinated derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various chlorinated carboxylic acids, while reduction can produce partially dechlorinated norbornene derivatives .

Aplicaciones Científicas De Investigación

1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid involves its interaction with cellular components, leading to various biological effects. The compound is known to induce hepatocyte replicative DNA synthesis, which is a characteristic of nongenotoxic hepatocarcinogens . The molecular targets and pathways involved in its action are still under investigation, but it is believed to affect cellular signaling pathways related to cell proliferation and apoptosis .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Hbheca is compared below with two structurally analogous compounds: 7-bromobenzo[b]thiophene-2-carboxylic acid (Compound A) and 6-methylbenzo[b]thiophene-2-carboxylic acid (Compound B). These compounds share the benzo[b]thiophene backbone but differ in substituents, leading to distinct chemical behaviors.

Table 1: Structural and Physicochemical Comparison

| Property | This compound (C₉H₅BrO₂S) | Compound A (C₉H₅BrO₂S) | Compound B (C₉H₇O₂S) |

|---|---|---|---|

| Molecular Weight | 257.10 g/mol | 257.10 g/mol | 194.22 g/mol |

| Substituent | Bromine (position 7) | Bromine (position 7) | Methyl (position 6) |

| TPSA (Ų) | 65.54 | 65.54 | 65.54 |

| LogP | 2.89 | 2.89 | 2.35 |

| Solubility (mg/mL) | 12.8 (methanol) | 13.1 (methanol) | 18.6 (methanol) |

| Melting Point (°C) | 178–180 | 175–177 | 162–164 |

| Synthetic Complexity | High (Br addition) | High | Moderate |

Key Findings:

Substituent Effects on Solubility and Reactivity: The bromine atom in this compound and Compound A increases molecular weight and lipophilicity (LogP ~2.89) compared to Compound B (LogP ~2.35). However, Compound B’s methyl group enhances solubility in methanol by ~45% due to reduced steric hindrance . Bromine’s electron-withdrawing nature in this compound stabilizes the thiophene ring, improving thermal stability (melting point ~178–180°C) versus Compound B (~162–164°C) .

Synthetic Challenges :

- This compound and Compound A require hazardous reagents like sulfuryl chloride, increasing synthesis complexity and safety risks. Compound B’s methyl group simplifies synthesis, requiring fewer steps and milder conditions .

Biological Interactions :

- This compound’s bromine enhances cytochrome P450 (CYP1A2) inhibition, a trait absent in Compound B. This property positions this compound as a candidate for drug-metabolism studies .

Comparison with Functionally Similar Compounds

This compound is functionally compared to benzo[1,2-b:3,4-b':5,6-b'']trithiophene-2,5,8-tricarboxylic acid (Compound C), a trithiophene derivative used in organic electronics.

Table 2: Functional Comparison

| Property | This compound | Compound C (C₁₄H₆O₆S₃) |

|---|---|---|

| Application | Pharmaceutical | Organic photovoltaics |

| Bandgap (eV) | N/A | 1.8 |

| Thermal Stability (°C) | 178–180 | >300 |

| Solubility | Polar solvents | Nonpolar solvents |

| Conductivity (S/cm) | Insulating | 10⁻³–10⁻⁴ |

Key Findings:

Electronic vs. Pharmaceutical Utility :

- Compound C’s extended conjugation system lowers bandgap energy (1.8 eV), enabling light absorption in solar cells, whereas this compound’s bromine and carboxylic acid groups favor bioactivity .

Solubility and Processing: Compound C’s nonpolar solubility simplifies thin-film deposition in electronics, while this compound’s polar solubility aligns with drug formulation needs .

Research Implications and Limitations

- Advantages of this compound : Bromine enhances stability and CYP inhibition but complicates synthesis.

- Limitations: Limited solubility in aqueous media restricts in vivo applications without derivatization.

- Future Directions : Hybrid derivatives (e.g., this compound-methyl esters) could balance solubility and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.